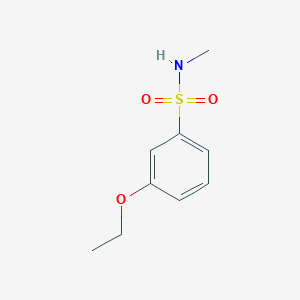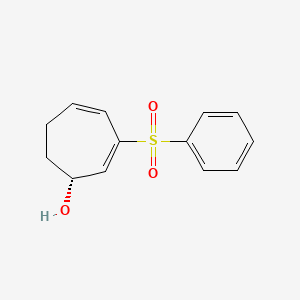![molecular formula C18H35NO3Si B12590137 3-[11-(Trimethoxysilyl)undecyl]-1H-pyrrole CAS No. 873873-65-5](/img/structure/B12590137.png)
3-[11-(Trimethoxysilyl)undecyl]-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[11-(Trimethoxysilyl)undecyl]-1H-pyrrole is a compound with the molecular formula C18H35NO3Si. It is a derivative of pyrrole, a five-membered aromatic heterocycle, and features a trimethoxysilyl group attached to an undecyl chain.
Preparation Methods
The synthesis of 3-[11-(Trimethoxysilyl)undecyl]-1H-pyrrole typically involves the reaction of 11-bromoundecyltrimethoxysilane with pyrrole under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
3-[11-(Trimethoxysilyl)undecyl]-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) to form N-oxide derivatives.
Reduction: Reduction of the pyrrole ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), leading to the formation of dihydropyrrole derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
3-[11-(Trimethoxysilyl)undecyl]-1H-pyrrole has several scientific research applications:
Materials Science: It is used in the modification of surfaces to enhance adhesion, hydrophobicity, and other surface properties. The trimethoxysilyl group allows for strong bonding with silica and other inorganic substrates.
Biology and Medicine: This compound can be used in the development of bioactive coatings and drug delivery systems. Its ability to form stable bonds with biological molecules makes it useful in various biomedical applications.
Industry: In industrial applications, it is used as a coupling agent to improve the compatibility of different materials in composite structures.
Mechanism of Action
The mechanism of action of 3-[11-(Trimethoxysilyl)undecyl]-1H-pyrrole involves its ability to form covalent bonds with both organic and inorganic substrates. The trimethoxysilyl group undergoes hydrolysis to form silanol groups, which can then condense with other silanol groups or react with hydroxyl groups on surfaces. This results in the formation of stable siloxane bonds, enhancing the adhesion and durability of coatings and composites .
Comparison with Similar Compounds
Similar compounds to 3-[11-(Trimethoxysilyl)undecyl]-1H-pyrrole include:
11-(Trimethoxysilyl)undecyl acetate: This compound also features a trimethoxysilyl group attached to an undecyl chain but with an acetate group instead of a pyrrole ring.
11-Azidoundecyltrimethoxysilane: This compound has an azido group instead of a pyrrole ring, making it useful for click chemistry applications.
The uniqueness of this compound lies in its combination of a pyrrole ring and a trimethoxysilyl group, providing both aromatic and silane functionalities. This dual functionality allows for versatile applications in various fields, from materials science to biomedical engineering.
Properties
CAS No. |
873873-65-5 |
|---|---|
Molecular Formula |
C18H35NO3Si |
Molecular Weight |
341.6 g/mol |
IUPAC Name |
trimethoxy-[11-(1H-pyrrol-3-yl)undecyl]silane |
InChI |
InChI=1S/C18H35NO3Si/c1-20-23(21-2,22-3)16-12-10-8-6-4-5-7-9-11-13-18-14-15-19-17-18/h14-15,17,19H,4-13,16H2,1-3H3 |
InChI Key |
WYZHZZBAHYLGGC-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCCCCCCCCCC1=CNC=C1)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


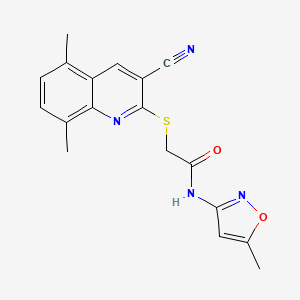
![5-(4-{[tert-Butyl(dimethyl)silyl]oxy}butan-2-yl)-1,3-oxazole](/img/structure/B12590066.png)
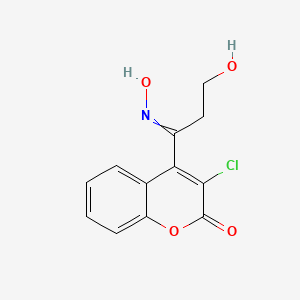
![6-[(4-bromophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12590081.png)
![2,2'-{Sulfanediylbis[(4-methyl-2,1-phenylene)oxy]}diacetic acid](/img/structure/B12590084.png)
![1-Hexyl-2-[(4-methoxyphenyl)sulfanyl]-4,5-dimethylbenzene](/img/structure/B12590086.png)

phosphane](/img/structure/B12590092.png)
![4-({[(4-Methoxyphenyl)(diphenyl)methyl]amino}oxy)butan-1-ol](/img/structure/B12590100.png)
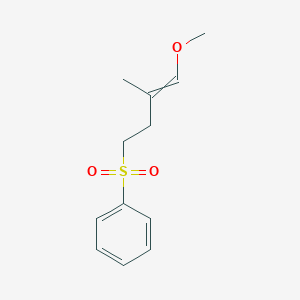
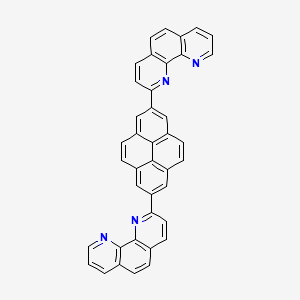
![Benzonitrile, 4-[5-[4-(diethylamino)phenyl]-2-oxazolyl]-](/img/structure/B12590114.png)
